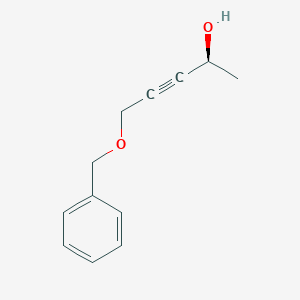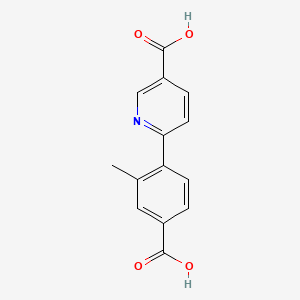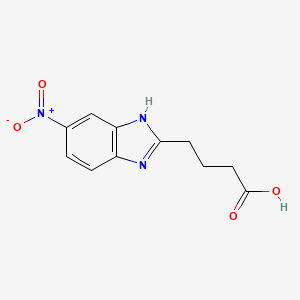
5-Acetyl-2-aminopyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-aminopyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-aminopyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopyrimidine with acetic anhydride, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of reduced analogs.
Substitution: The amino group and acetyl group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could produce a range of substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of nucleic acid analogs.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible applications in materials science, such as in the development of novel polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-aminopyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study through experimental and computational methods.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of 5-Acetyl-2-aminopyrimidin-4(1H)-one.
5-Acetyl-2-methylpyrimidin-4(1H)-one: A structurally similar compound with a methyl group instead of an amino group.
4-Acetyl-2-aminopyrimidine: Another isomer with the acetyl group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
5-acetyl-2-amino-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)4-2-8-6(7)9-5(4)11/h2H,1H3,(H3,7,8,9,11) |
Clave InChI |
RMKRLNDAYANDHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11768162.png)


![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11768178.png)

![2-Fluoro-7-azabicyclo[2.2.1]heptane](/img/structure/B11768184.png)
![2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11768191.png)


![4-[(Azetidin-3-yl)methyl]-1,3-oxazole](/img/structure/B11768244.png)


![(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B11768257.png)
